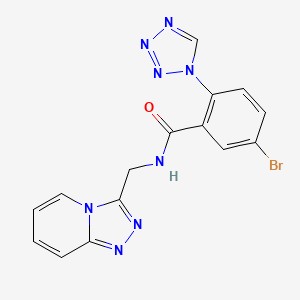
C15H11BrN8O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula “C15H11BrN8O” is a complex organic molecule that contains bromine, nitrogen, and oxygen atoms. This compound may belong to a class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “C15H11BrN8O” typically involves multi-step organic reactions. The starting materials might include aromatic compounds with bromine and nitrogen functionalities. Common synthetic routes could involve:
Nucleophilic substitution reactions: Using brominated aromatic compounds as starting materials.
Cyclization reactions: Forming heterocyclic rings by reacting with nitrogen-containing reagents.
Oxidation or reduction reactions: Adjusting the oxidation state of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch reactors: For controlled synthesis with precise reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound “C15H11BrN8O” can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Replacing functional groups with other atoms or groups.
Cyclization: Forming cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized heterocyclic compound, while reduction could produce a more reduced form.
Scientific Research Applications
The compound “C15H11BrN8O” may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its pharmacological properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “C15H11BrN8O” involves its interaction with specific molecular targets and pathways. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell signaling or metabolism.
Inducing or inhibiting gene expression: Altering the production of proteins.
Comparison with Similar Compounds
Similar Compounds
C15H11ClN8O: A similar compound with chlorine instead of bromine.
C15H11IN8O: A similar compound with iodine instead of bromine.
C15H11FN8O: A similar compound with fluorine instead of bromine.
Uniqueness
The uniqueness of “C15H11BrN8O” lies in its specific bromine substitution, which can influence its chemical reactivity, biological activity, and physical properties compared to its chlorine, iodine, or fluorine analogs.
Properties
Molecular Formula |
C15H11BrN8O |
|---|---|
Molecular Weight |
399.20 g/mol |
IUPAC Name |
5-bromo-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H11BrN8O/c16-10-4-5-12(24-9-18-21-22-24)11(7-10)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25) |
InChI Key |
QKZFZJSVEZXYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















